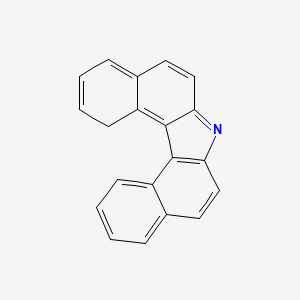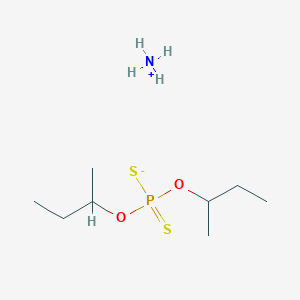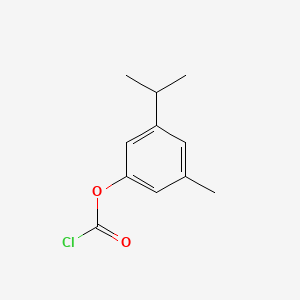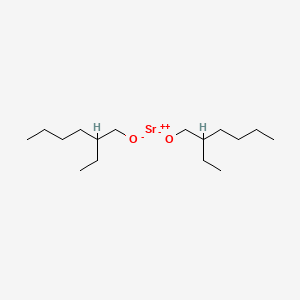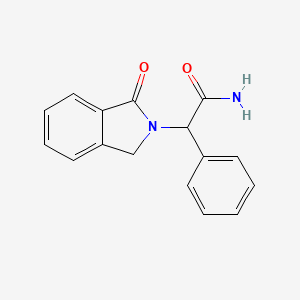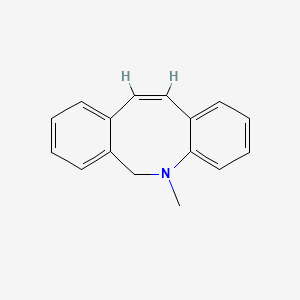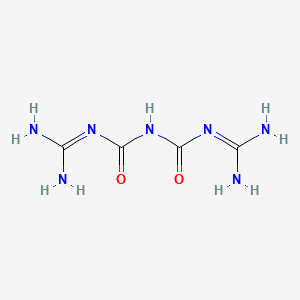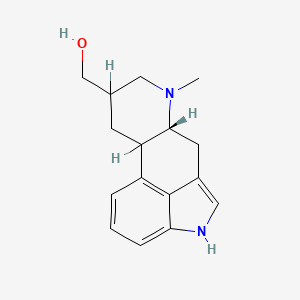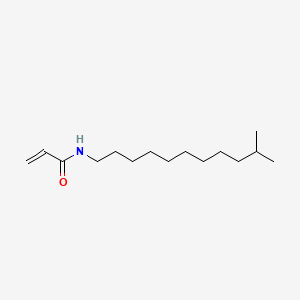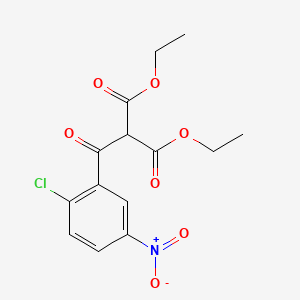
N,N-Dioctyl-p-anisidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctyl-p-anisidine, also known as 4-methoxy-N,N-dioctylbenzenamine, is an organic compound with the molecular formula C23H41NO. It is a derivative of p-anisidine, where the amino group is substituted with two octyl groups. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctyl-p-anisidine typically involves the alkylation of p-anisidine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
p-Anisidine+2Octyl Halide→this compound+2Halide Ion
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dioctyl-p-anisidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dioctyl-p-anisidine has several applications in scientific research:
Analytical Chemistry: Used as a reagent in the determination of lipid oxidation products, particularly in the p-anisidine value assay.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dioctyl-p-anisidine involves its interaction with various molecular targets. The methoxy group and the dioctylamine moiety contribute to its reactivity and binding affinity. In analytical applications, the compound reacts with carbonyl compounds to form Schiff bases, which can be detected spectroscopically.
Vergleich Mit ähnlichen Verbindungen
p-Anisidine: The parent compound with a simpler structure.
N,N-Dimethyl-p-anisidine: A derivative with shorter alkyl chains.
N,N-Dioctyl-m-anisidine: An isomer with the methoxy group in the meta position.
Uniqueness: N,N-Dioctyl-p-anisidine is unique due to its long alkyl chains, which enhance its hydrophobicity and influence its reactivity. This makes it particularly useful in applications requiring lipid solubility and specific binding interactions.
Eigenschaften
CAS-Nummer |
54574-23-1 |
|---|---|
Molekularformel |
C23H41NO |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
4-methoxy-N,N-dioctylaniline |
InChI |
InChI=1S/C23H41NO/c1-4-6-8-10-12-14-20-24(21-15-13-11-9-7-5-2)22-16-18-23(25-3)19-17-22/h16-19H,4-15,20-21H2,1-3H3 |
InChI-Schlüssel |
QGIAFYUUXOEZIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


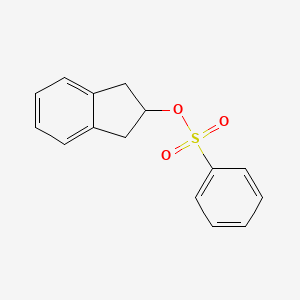
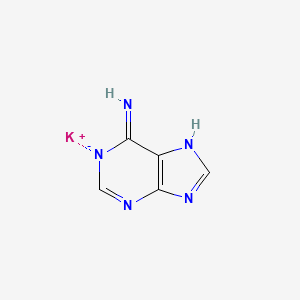
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
